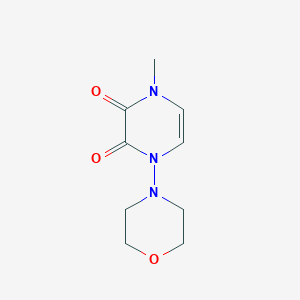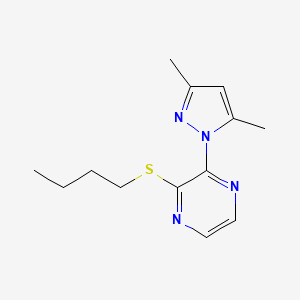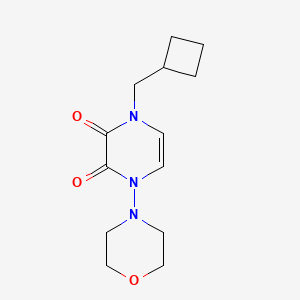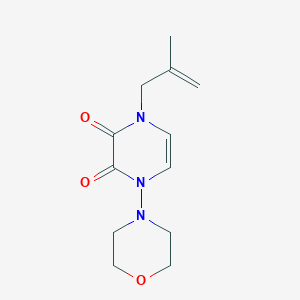
1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione (MPTD) is an organic compound with a wide range of applications in the scientific and medical fields. It is a highly versatile compound and is used in a variety of experiments and research projects. MPTD has a unique structure and is composed of four nitrogen atoms, two oxygen atoms, and a single carbon atom. This makes it an ideal compound for use in a variety of experiments and research projects.
科学的研究の応用
1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of applications in the scientific and medical fields. It has been used in research studies to investigate the structure and function of proteins and enzymes, as well as to study the effects of drugs on the body. It has also been used in studies to investigate the effects of environmental pollutants on the human body. Additionally, this compound has been used in research projects to study the effects of antibiotics on bacteria and other microorganisms.
作用機序
The mechanism of action of 1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body and alters their structure and function. This can lead to changes in the body’s biochemistry and physiological processes, which can then lead to various effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can affect the metabolism of certain proteins and enzymes, as well as the activity of certain hormones and neurotransmitters. Additionally, it has been shown to have an effect on the immune system and can cause changes in the body’s response to certain stimuli.
実験室実験の利点と制限
1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages and limitations when used in laboratory experiments. One of the main advantages is that the compound is relatively stable and can be used in a wide range of experiments. Additionally, it is relatively easy to synthesize and can be used in a variety of different experiments. On the other hand, the compound can be toxic in high concentrations and can cause adverse effects when used in certain experiments.
将来の方向性
There are several potential future directions for research involving 1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione. One potential direction is to further investigate the effects of the compound on the body’s biochemistry and physiology. Additionally, further research could be done to explore the potential applications of the compound in the medical and pharmaceutical fields. Furthermore, research could be done to investigate the potential uses of the compound in environmental studies, as well as to explore its potential as an industrial chemical. Finally, further research could be done to explore the potential uses of the compound in the fields of nanotechnology and materials science.
合成法
1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is synthesized through a multi-step process that involves the use of several different reagents. The first step in the synthesis process involves the reaction of an aryl halide with a morpholine in a solvent such as dichloromethane. This reaction produces an aryl morpholine intermediate, which then undergoes a cyclization reaction with an aldehyde to form the desired compound. The final step in the synthesis process involves the oxidation of the aryl morpholine intermediate to yield the desired product.
特性
IUPAC Name |
1-methyl-4-morpholin-4-ylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-10-2-3-12(9(14)8(10)13)11-4-6-15-7-5-11/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNBRBJOYNOJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461718.png)
![1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine](/img/structure/B6461727.png)
![2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461732.png)
![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461736.png)
![1-{1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461751.png)
![1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461757.png)
![1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461763.png)

![8-(4-bromobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461775.png)
![4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6461790.png)

![1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6461812.png)
![1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461814.png)